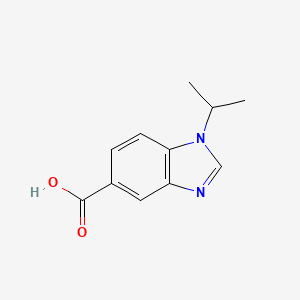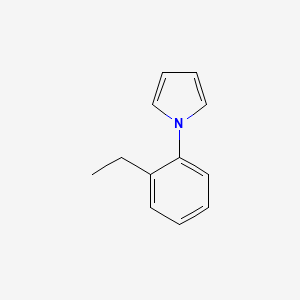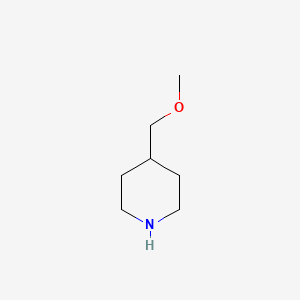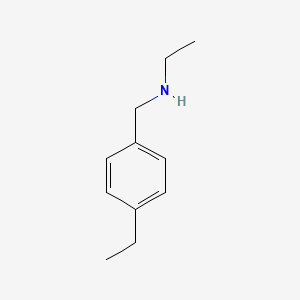
2,3,5-Tribromo-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tribromo-4-methylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of bromine atoms and a methyl group on the pyridine ring can significantly influence the reactivity and electronic properties of the molecule.
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through various methods. For instance, the bromination of 1-methyl-6-bromopyridone-2 in glacial acetic acid leads to the formation of 1-methyl-3,5,6-tribromopyridone-2, which can be further converted into 2,3,5,6-tetrabromopyridine, indicating the positions of the bromine atoms . Additionally, the synthesis of 2-methylpyridines has been demonstrated through a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine, with iodine triggering the N-O bond cleavage and facilitating the introduction of methyl groups . Although these methods do not directly describe the synthesis of 2,3,5-Tribromo-4-methylpyridine, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of brominated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, a related compound, has been determined, revealing dimeric forms due to non-bonding interactions between selenium and hydrogen atoms . This suggests that the molecular structure of 2,3,5-Tribromo-4-methylpyridine would also exhibit interesting features due to the presence of substituents on the pyridine ring.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, such as metal-catalyzed substitutions, metal-halogen exchanges, and reactions with electrophiles . The presence of bromine atoms makes them suitable for further functionalization through cross-coupling reactions. The reactivity of 2,3,5-Tribromo-4-methylpyridine would be influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the methyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their substituents. For instance, the introduction of bromine atoms increases the density and molecular weight, while the presence of a methyl group can affect the boiling point and solubility. The electronic properties, such as the ability to participate in charge-transfer interactions, are also affected, as seen in the study of platinum complexes of trisubstituted terpyridines . The tribromo and methyl substituents in 2,3,5-Tribromo-4-methylpyridine would contribute to its unique physical and chemical properties, making it a compound of interest for further study.
Wissenschaftliche Forschungsanwendungen
For instance, studies on aminopyridines, such as 4-aminopyridine, have shown their utility in the treatment of neurological conditions like multiple sclerosis and spinal cord injuries by improving nerve impulse conduction through demyelinated lesions, translating into improved walking speed and muscle strength in patients (Jensen et al., 2014). Other research on the synthesis, complexation, and biological activity of aminopyridines highlights the diversity in pharmacological activities of these compounds, suggesting potential areas of application for similarly structured compounds like "2,3,5-Tribromo-4-methylpyridine" (Orie et al., 2021).
Moreover, the environmental impact and toxicology of structurally related compounds, such as 2,4,6-Tribromophenol, have been studied, indicating their presence in various environments due to their use as intermediates in the synthesis of flame retardants and their role as degradation products. These studies provide a cautionary perspective on the environmental and health implications of brominated compounds, which could be relevant for "2,3,5-Tribromo-4-methylpyridine" as well (Koch & Sures, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,5-tribromo-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAJINJCRPCNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406213 |
Source


|
| Record name | 2,3,5-tribromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tribromo-4-methylpyridine | |
CAS RN |
3430-25-9 |
Source


|
| Record name | Pyridine, 2,3,5-tribromo-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-tribromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)









![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)
![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)